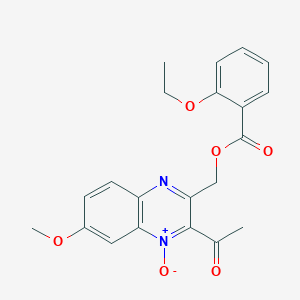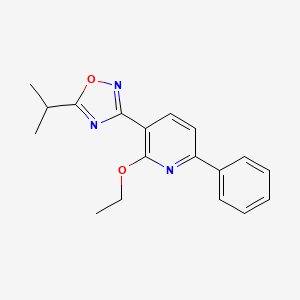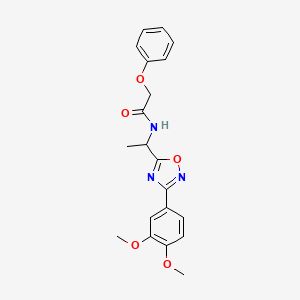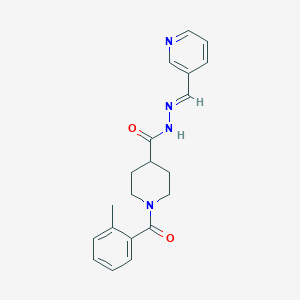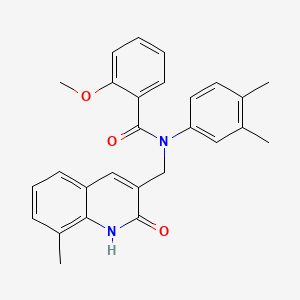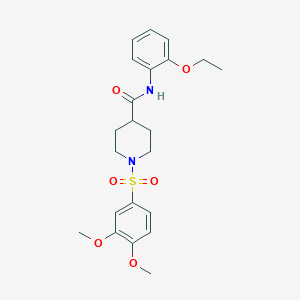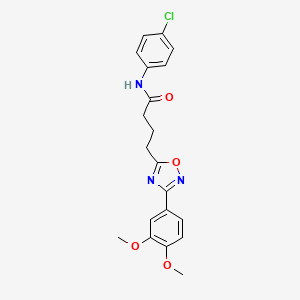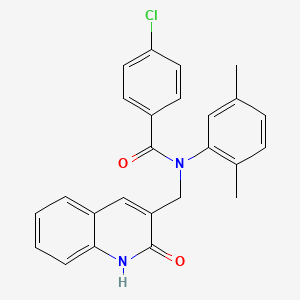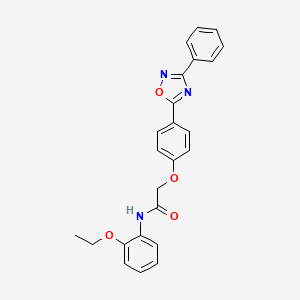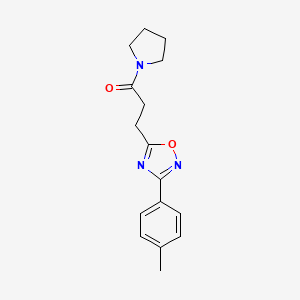
1-(pyrrolidin-1-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(pyrrolidin-1-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propan-1-one, commonly known as Prolintane, is a synthetic compound that belongs to the class of Norepinephrine-dopamine reuptake inhibitors (NDRIs). It was first synthesized in the 1950s and has been used for various research purposes since then.
Mecanismo De Acción
Prolintane works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to an increase in their levels in the synaptic cleft. This increase in neurotransmitter levels results in enhanced cognitive function, increased energy levels, and improved mood.
Biochemical and Physiological Effects:
Prolintane has been found to increase the release of dopamine and norepinephrine in the brain, leading to enhanced cognitive function and improved mood. It has also been shown to increase heart rate and blood pressure, indicating its stimulant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Prolintane for lab experiments is its ability to enhance cognitive function and improve mood, making it a useful tool for research in the fields of neuroscience and pharmacology. However, its stimulant effects can also be a limitation, as it may interfere with the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Prolintane. One area of interest is its potential therapeutic effects in the treatment of ADHD, narcolepsy, and depression. Additionally, further research is needed to investigate the long-term effects of Prolintane use and its potential for abuse. Finally, the development of new analogs of Prolintane may lead to the discovery of compounds with improved therapeutic potential and fewer side effects.
Conclusion:
In conclusion, Prolintane is a synthetic compound that has been used for various scientific research purposes. Its mechanism of action involves the inhibition of dopamine and norepinephrine reuptake, leading to enhanced cognitive function and improved mood. While it has potential therapeutic effects, its stimulant effects can also be a limitation. Further research is needed to investigate its long-term effects and potential for abuse, as well as the development of new analogs with improved therapeutic potential.
Métodos De Síntesis
The synthesis of Prolintane involves the reaction of 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propan-1-one with pyrrolidine in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC. The purity of the final product is essential for its use in scientific research.
Aplicaciones Científicas De Investigación
Prolintane has been used in various scientific research studies, including pharmacology, toxicology, and neuroscience. It has been found to have potential therapeutic effects in the treatment of attention-deficit/hyperactivity disorder (ADHD), narcolepsy, and depression. Additionally, it has been used as a research tool to investigate the role of dopamine and norepinephrine in the brain.
Propiedades
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-4-6-13(7-5-12)16-17-14(21-18-16)8-9-15(20)19-10-2-3-11-19/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUFUCSOGQDYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

